

An In-depth Technical Guide to Dihydrogranaticin: Chemical Structure and Spectroscopic Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydrogranaticin*

Cat. No.: *B15581054*

[Get Quote](#)

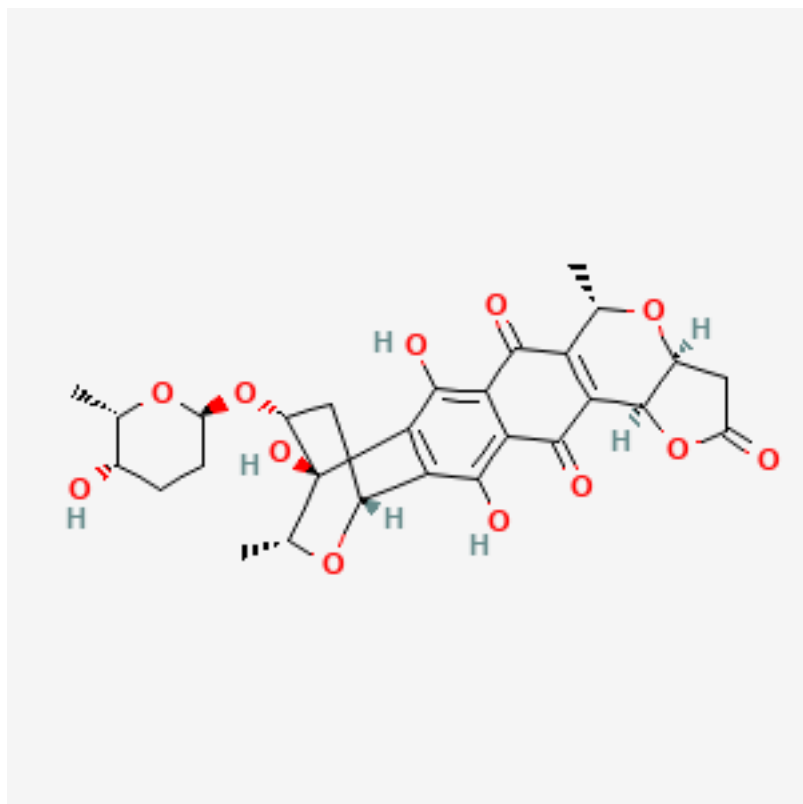
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and spectroscopic properties of **Dihydrogranaticin** and its closely related analogues. Due to the limited availability of public data for **Dihydrogranaticin** (CAS 63999-06-4), this document leverages data from published research on structurally similar compounds, primarily 6-deoxy-13-hydroxy-8,11-dione-**dihydrogranaticin** B and A, to provide a detailed analysis for research and development purposes.

Chemical Structure

Dihydrogranaticin belongs to the pyranonaphthoquinone class of natural products, known for their significant biological activities. The IUPAC name for **Dihydrogranaticin** (CAS 63999-06-4) is [5,9,10,12-tetrahydroxy-1,13-dimethyl-6,11-dioxo-3,4,6,7,8,9,10,11-octahydro-1H-7,10-(epoxymethano)naphtho[2,3-g]isochromen-3-yl]acetic acid.

A 2D representation of the chemical structure is provided below. This structure was generated from its IUPAC name.



Caption: 2D chemical structure of a representative **Dihydrogranaticin** analogue.

Closely related and better-characterized analogues are 6-deoxy-13-hydroxy-8,11-dione-**dihydrogranaticin** B and A, isolated from *Streptomyces* sp.[1]

Spectroscopic Data

Detailed spectroscopic data for **Dihydrogranaticin** is not readily available in public databases. However, the following tables summarize the ^1H and ^{13}C NMR data for the well-characterized analogue, 6-deoxy-13-hydroxy-8,11-dione-**dihydrogranaticin** B, as reported in the literature.[1] This data is crucial for the identification and characterization of **Dihydrogranaticin** and related compounds.

Table 1: ^1H NMR Spectroscopic Data for 6-deoxy-13-hydroxy-8,11-dione-**dihydrogranaticin** B (in DMSO- d_6)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	4.25	m	9.5
4	2.10, 2.35	m	
5	4.60	d	
6	2.55	m	
7	1.80, 2.05	m	6.5
10	4.95	s	
13	1.15	d	
14-CH ₃	1.05	d	
15-CH ₃	1.20	d	6.0
4-OH	5.30	br s	5.0
9-OH	12.80	s	
13-OH	4.80	d	

Table 2: ¹³C NMR Spectroscopic Data for 6-deoxy-13-hydroxy-8,11-dione-**dihydrogranaticin B** (in DMSO-d₆)

Position	Chemical Shift (δ , ppm)
1	172.5
3	68.9
4	35.4
4a	135.1
5	78.2
5a	115.8
6	30.1
7	25.2
8	188.1
8a	110.2
9	162.3
10	70.3
10a	145.6
11	205.0
11a	118.9
12	158.7
12a	132.1
13	65.4
14-CH ₃	15.8
15-CH ₃	18.2

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) of 6-deoxy-13-hydroxy-8,11-dione-**dihydrogranaticin** B would show a molecular ion peak corresponding to its molecular formula, C₂₂H₂₂O₈.

Infrared (IR) Spectroscopy: The IR spectrum of **Dihydrogranaticin** analogues is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. Expected peaks would be in the regions of 3400 cm^{-1} (O-H stretching), $1720\text{-}1650\text{ cm}^{-1}$ (C=O stretching of quinone and lactone), and $1600\text{-}1450\text{ cm}^{-1}$ (aromatic C=C stretching).

Experimental Protocols

The following is a generalized protocol for the isolation and characterization of **Dihydrogranaticin** analogues based on methodologies reported for similar pyranonaphthoquinones.^[1]

1. Fermentation and Extraction:

- A producing microbial strain, such as *Streptomyces* sp., is cultured in a suitable liquid medium.
- After a specific incubation period, the culture broth is harvested.
- The mycelium is separated from the supernatant by centrifugation or filtration.
- The supernatant is extracted with an organic solvent like ethyl acetate.
- The mycelial cake is also extracted with a solvent such as acetone or methanol.
- The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Isolation and Purification:

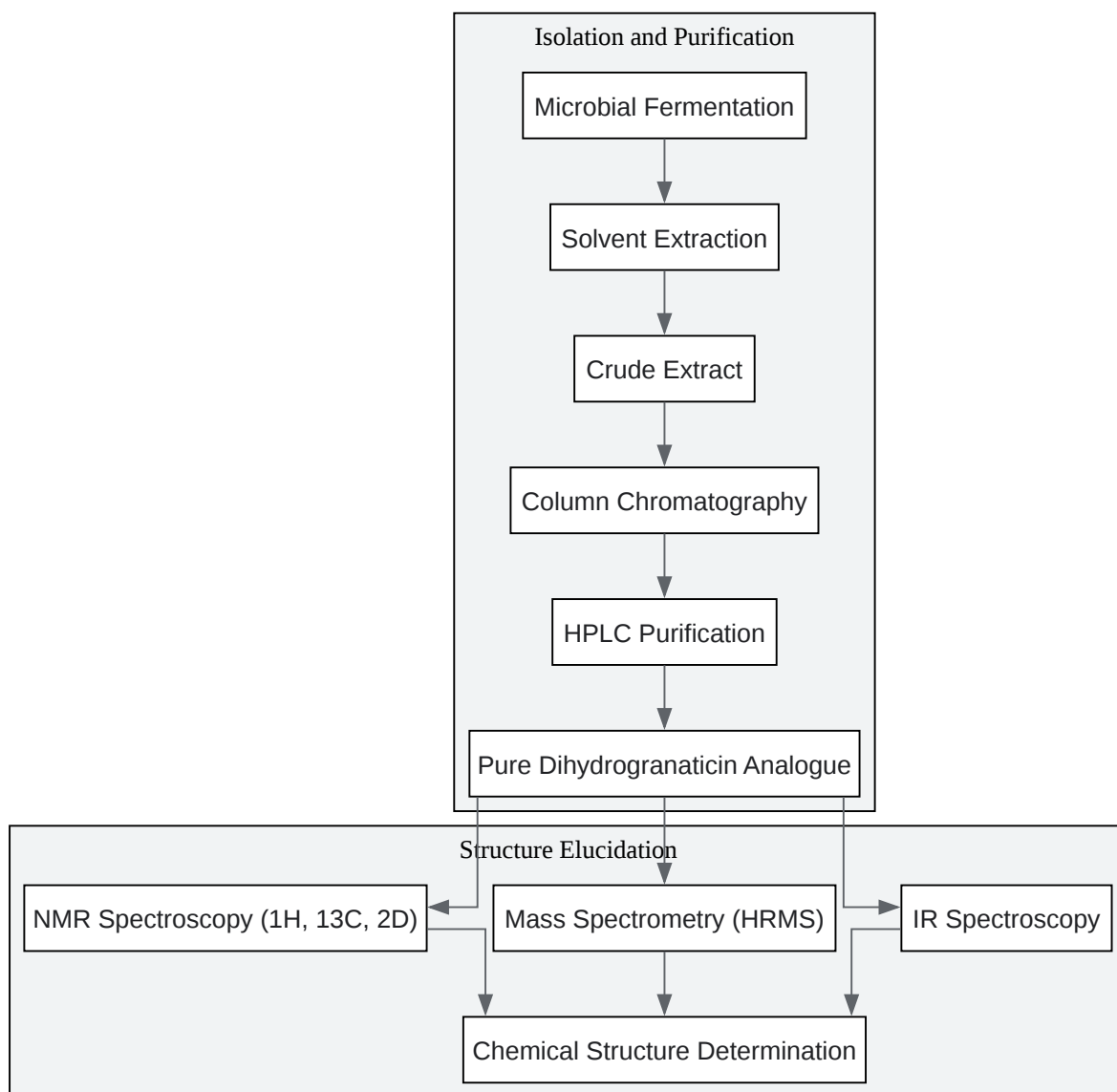
- The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
- Fractions containing the compounds of interest, monitored by thin-layer chromatography (TLC), are collected and combined.
- Further purification is achieved by repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure compounds.

3. Structure Elucidation:

- The structures of the isolated compounds are determined using a combination of spectroscopic techniques.
- NMR Spectroscopy: ^1H and ^{13}C NMR, along with 2D NMR experiments (COSY, HSQC, HMBC), are used to establish the carbon skeleton and the connectivity of protons and carbons.
- Mass Spectrometry: High-resolution mass spectrometry is employed to determine the elemental composition and molecular weight.
- IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule.
- UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the chromophore system.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the isolation and characterization of **Dihydrogranaticin** and its analogues.



[Click to download full resolution via product page](#)

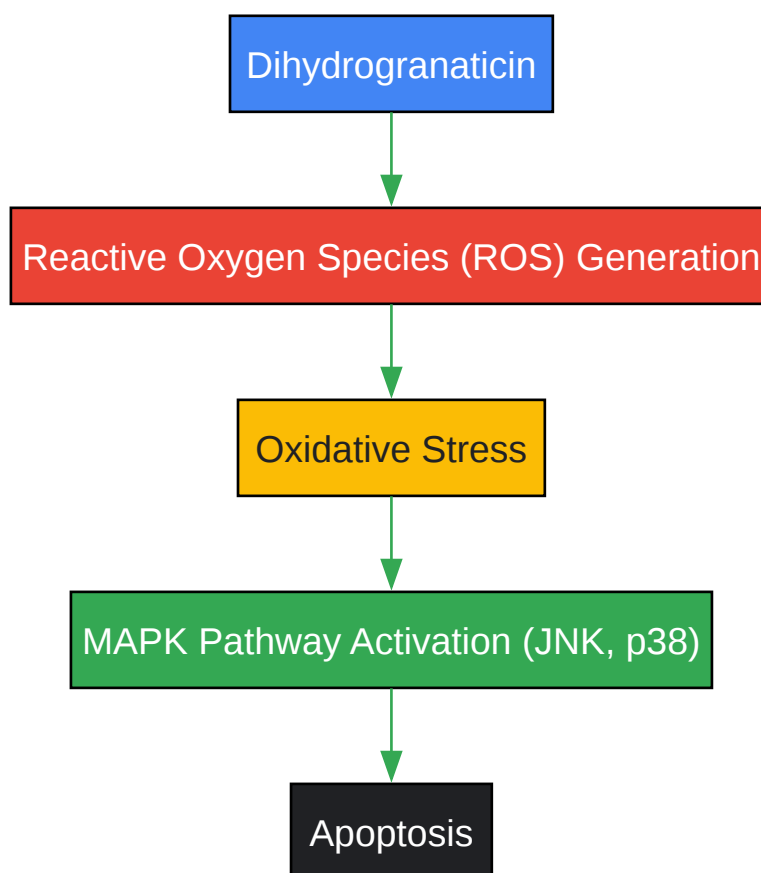
Caption: Workflow for the isolation and structural elucidation of **Dihydrogranaticin** analogues.

Biological Activity and Signaling Pathways

Naphthoquinones, the class of compounds to which **Dihydrogranaticin** belongs, are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The mechanism of action for some naphthoquinones involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This process can involve the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[2]

The bactericidal activity of the related compound, granaticin, is suggested to be exerted by the oxidation of sulfhydryl groups of cellular components and the toxicity of hydrogen peroxide generated during the oxidation reaction.[3]

The following diagram depicts a generalized signaling pathway potentially affected by **Dihydrogranaticin**, based on the known activities of related naphthoquinones.



[Click to download full resolution via product page](#)

Caption: Potential signaling pathway influenced by **Dihydrogranaticin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Deoxy-13-hydroxy-8,11-dione-dihydrogranaticin B, an intermediate in granaticin biosynthesis, from *Streptomyces* sp. CPCC 200532 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalytic activity of granaticin and its involvement in bactericidal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dihydrogranaticin: Chemical Structure and Spectroscopic Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581054#dihydrogranaticin-chemical-structure-and-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com